molecular formula C21H34O5 B3026355 Lipoxin B4 methyl ester CAS No. 97589-07-6

Lipoxin B4 methyl ester

Cat. No.: B3026355
CAS No.: 97589-07-6
M. Wt: 366.5 g/mol
InChI Key: HXIJZYQKEFLJAL-BMNOQHBCSA-N
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Description

Lipoxin B4 methyl ester is a derivative of lipoxin B4, a bioactive lipid mediator derived from arachidonic acid. Lipoxins are known for their anti-inflammatory and pro-resolving properties, playing a crucial role in the resolution of inflammation. This compound retains these properties and is often used in scientific research to study the mechanisms of inflammation and resolution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lipoxin B4 methyl ester typically involves the enzymatic conversion of arachidonic acid through the action of lipoxygenase enzymes. The key steps include:

    Oxidation of arachidonic acid: This is catalyzed by 5-lipoxygenase to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE).

    Conversion to leukotriene A4: 5-HPETE is further converted to leukotriene A4 by the same enzyme.

    Formation of lipoxin B4: Leukotriene A4 is then converted to lipoxin B4 through the action of 12-lipoxygenase or 15-lipoxygenase.

    Methylation: Finally, lipoxin B4 is methylated to form this compound.

Industrial Production Methods

Industrial production of this compound involves similar enzymatic processes but on a larger scale. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Sonogashira Coupling

A critical step in LXB4-ME synthesis involves the Sonogashira cross-coupling reaction to construct the conjugated tetraene system. This reaction couples a terminal alkyne with a vinyl iodide under palladium catalysis:

text
LXB4-ME Intermediate + Vinyl Iodide → Coupled Product (89% yield) [4][5]

Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: THF/H₂O

  • Temperature: 60°C

Noyori Asymmetric Hydrogenation

Stereoselective reduction of ketones to secondary alcohols is achieved via Noyori hydrogenation, ensuring the correct (S)-configuration at C5 and C15:

text
Ketone Intermediate → (S)-Alcohol (38–62% yield, 99.6% diastereomeric excess) [2][6][8]

Conditions :

  • Catalyst: RuCl₂[(R)-DM-BINAP][(R)-DAIPEN]

  • Pressure: 20 bar H₂

  • Solvent: i-PrOH

Hydrosilylation/Proto-desilylation

To install the tetraene system while avoiding over-reduction, a hydrosilylation/proto-desilylation sequence is employed:

text
Alkyne Intermediate → (E,Z,E,E)-Tetraene (56% yield) [4][5]

Conditions :

  • Catalyst: Karstedt’s catalyst (Pt)

  • Silane: Ethoxy(dimethyl)silane

  • Solvent: CH₂Cl₂

Stability and Degradation Reactions

LXB4-ME is highly sensitive to light, oxygen, and temperature, necessitating specialized handling:

Oxidation

Exposure to air leads to oxidation of hydroxyl groups, forming ketones or hydroperoxides:

text
LXB4-ME → Oxidized Metabolites (e.g., 13,14-dihydro-LXB4) [2][9]

Key Enzyme : 15-hydroxyprostaglandin dehydrogenase (15-PGDH) accelerates oxidation .

Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or enzymatic conditions to yield lipoxin B4 (free acid):

text
LXB4-ME → LXB4 + Methanol [6]

Conditions :

  • Enzyme: Esterases

  • pH: 7.4 (physiological conditions)

Functionalization and Derivatization

LXB4-ME serves as a precursor for bioactive analogues with enhanced stability:

Aromatic Core Substitution

Replacing the triene core with aromatic/heteroaromatic rings improves metabolic stability:

text
LXB4-ME → Benzo-LXB4 or Pyrido-LXB4 (70–81% yield) [2][8]

Methods :

  • Suzuki-Miyaura coupling

  • Microwave-assisted cross-coupling

Esterification/Protection

Temporary protection of hydroxyl groups (e.g., acetonide or TIPS ethers) prevents undesired side reactions during synthesis .

Table 1: Synthetic Reaction Yields and Conditions

Reaction TypeYield (%)Selectivity/eeConditionsSource
Sonogashira Coupling89N/APd(PPh₃)₄, K₂CO₃, THF/H₂O, 60°C
Noyori Hydrogenation38–6299.6% deRu catalyst, 20 bar H₂, i-PrOH
Hydrosilylation56N/APt catalyst, CH₂Cl₂
Aromatic Core Modification70–81N/ASuzuki coupling, microwave irradiation

Table 2: Metabolic Degradation Pathways

PathwayEnzyme/AgentProductHalf-LifeSource
Oxidation15-PGDH13,14-dihydro-LXB4<1 hr
HydrolysisEsterasesLXB4 (free acid)2–4 hrs
PhotooxidationUV LightPeroxides/EpoxidesN/A

Scientific Research Applications

Anti-Inflammatory Properties

LXB4 ME is recognized for its role as an anti-inflammatory agent. It is derived from lipoxins, which are lipid mediators synthesized from arachidonic acid through lipoxygenase pathways. These compounds play a crucial role in resolving inflammation, making them promising candidates for treating various inflammatory conditions.

  • Mechanism of Action : LXB4 ME exerts its anti-inflammatory effects by modulating immune cell responses. It inhibits the activation of T cells and the release of pro-inflammatory cytokines, thereby reducing inflammation at the cellular level . Additionally, it regulates neutrophil chemotaxis and promotes apoptosis in neutrophils, facilitating the resolution of inflammation .
  • Case Studies : In models of asthma and bronchitis, LXB4 ME has demonstrated efficacy in reducing airway inflammation and promoting tissue repair. Studies indicate that treatment with LXB4 ME leads to decreased histamine release from mast cells, which is pivotal in allergic responses .

Neuroprotection

Recent research highlights the neuroprotective effects of LXB4 ME. It has been shown to provide protection against neuroinflammatory processes associated with neurodegenerative diseases.

  • Mechanism : LXB4 ME enhances memory B cell antibody production, which is crucial for immune responses in the central nervous system (CNS). This contrasts with other lipoxins like LXA4, which inhibit antibody production . The regulation of NLRP3 inflammasome activity by LXB4 further supports its role in neuroprotection .
  • Research Findings : Experimental studies have indicated that LXB4 ME can mitigate damage in models of neuroinflammation and may have potential applications in treating conditions such as Alzheimer's disease and multiple sclerosis .

Synthesis and Development of Analogues

The synthesis of LXB4 ME and its analogues is an active area of research aimed at enhancing its therapeutic efficacy.

  • Synthetic Strategies : Recent advancements include the asymmetric synthesis of various LXB4 mimetics, which have been developed to improve stability and bioactivity. These analogues are designed to resist rapid degradation while retaining their anti-inflammatory properties .
  • Potential Applications : The development of stable analogues could lead to new therapies for chronic inflammatory diseases, as these compounds may offer improved pharmacokinetic profiles compared to natural lipoxins .

Clinical Implications

The clinical implications of LXB4 ME are broad, encompassing various therapeutic areas:

  • Respiratory Diseases : Given its anti-inflammatory properties, LXB4 ME could be beneficial in managing chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Cardiovascular Health : Research indicates that LXB4 ME may play a role in regulating inflammatory responses in cardiovascular diseases, potentially offering new avenues for treatment .

Data Tables

Application AreaMechanismPotential Benefits
Anti-InflammatoryInhibits T cell activationReduces inflammation in asthma and bronchitis
NeuroprotectionEnhances antibody productionProtects against neurodegenerative diseases
Synthesis of AnaloguesAsymmetric synthesisImproves stability and bioactivity
Clinical ImplicationsModulates immune responsesPotential treatments for respiratory and cardiovascular diseases

Mechanism of Action

Lipoxin B4 methyl ester exerts its effects by interacting with specific receptors on the surface of immune cells. The primary receptor is formyl peptide receptor 2 (FPR2). Binding to FPR2 triggers a cascade of intracellular signaling events that lead to the resolution of inflammation. This includes the inhibition of pro-inflammatory cytokines, promotion of anti-inflammatory cytokines, and enhancement of phagocytosis of apoptotic cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lipoxin B4 methyl ester is unique due to its specific interaction with FPR2 and its potent anti-inflammatory effects. Unlike other lipid mediators, it has a distinct structure that allows for targeted therapeutic applications .

Biological Activity

Lipoxin B4 methyl ester (LXB4-ME) is a bioactive lipid mediator derived from arachidonic acid, part of the lipoxin family known for their potent anti-inflammatory and pro-resolving properties. This article explores the biological activities of LXB4-ME, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

LXB4-ME exerts its biological effects through various mechanisms:

  • Receptor Activation : LXB4-ME interacts with specific receptors such as the lipoxin A4 receptor (ALX/FPR2), which mediates its anti-inflammatory effects by inhibiting pro-inflammatory cytokine production and promoting apoptosis in neutrophils .
  • Inhibition of Inflammation : It has been shown to reduce levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation .
  • Neuroprotective Effects : In models of neurological injury, LXB4-ME has demonstrated the ability to protect the blood-brain barrier (BBB) and reduce neuronal apoptosis, highlighting its potential in treating conditions like traumatic brain injury and ischemic stroke .

2. Therapeutic Potential

The therapeutic implications of LXB4-ME span various fields, particularly in neuroprotection and inflammation resolution:

  • Neuroprotection : Studies indicate that LXB4-ME can significantly improve neurological outcomes following intracerebral hemorrhage (ICH) by reducing cerebral edema and neuronal death . The compound's ability to modulate inflammatory responses in the brain positions it as a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Applications : The compound's role in inhibiting neutrophil chemotaxis and cytokine release suggests potential applications in chronic inflammatory diseases such as arthritis and asthma .

3. Research Findings

Recent studies have provided substantial evidence regarding the efficacy of LXB4-ME:

StudyModelFindings
Rat model of ICHReduced levels of pro-inflammatory cytokines; improved neurological function; decreased BBB permeability.
Neuronal injury modelSignificant neuroprotection; reduced neuronal apoptosis; enhanced cell survival under excitotoxic conditions.
Retinal ganglion cell assayDemonstrated 20-fold greater potency than LXA4 in neuroprotection; effective at low concentrations (EC50 = 292.8 nM).

Case Studies

  • Intracerebral Hemorrhage Model : In a controlled study with 120 adult rats, treatment with LXB4-ME significantly reduced neurological deficits measured by modified neurological severity scores (mNSS) compared to vehicle-treated groups. The high-dose group showed notable improvements in motor function and reduced neuronal apoptosis .
  • Neurodegenerative Disease Models : LXB4-ME has been investigated for its protective effects against excitotoxicity in neuronal cultures. The compound was found to enhance cell viability significantly when neurons were subjected to glutamate-induced stress, indicating its potential utility in neurodegenerative conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols and characterization methods for Lipoxin B4 methyl ester?

LXB4-ME synthesis typically involves esterification of native LXB4 to enhance lipid solubility and stability. Key steps include:

  • Synthetic routes : Use of methyl esterification reagents (e.g., diazomethane) under anhydrous conditions to preserve the conjugated tetraene structure .
  • Characterization : Nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>99%), and mass spectrometry (MS) for molecular weight verification .
  • Critical parameters : Reaction temperature (<0°C to prevent oxidation) and inert atmosphere (argon/nitrogen) to maintain compound integrity .

Q. What analytical techniques are recommended to confirm the purity and stability of LXB4-ME in experimental settings?

  • Purity assessment : HPLC with UV detection at 270–300 nm (absorption maxima for conjugated tetraenes) .
  • Stability testing : Accelerated degradation studies under varying pH, temperature, and light exposure, analyzed via LC-MS to identify degradation products .
  • Storage : Lyophilized form at -80°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers investigate the anti-inflammatory mechanisms of LXB4-ME in preclinical models?

  • Experimental design :

  • In vitro : Use human neutrophils or macrophages to assess LXB4-ME’s inhibition of NF-κB signaling (e.g., via ELISA for pro-inflammatory cytokines like TNF-α) .
  • In vivo : Rodent models of neuroinflammation (e.g., intracerebral hemorrhage) with LXB4-ME administered intravenously. Measure outcomes like blood-brain barrier (BBB) integrity (via Evans Blue assay) and neurological deficits .
    • Controls : Include native LXB4 and vehicle (e.g., DMSO/ethanol) to compare efficacy and solubility effects .

Q. What statistical approaches are optimal for resolving contradictions in LXB4-ME efficacy across studies?

  • Data normalization : Express protein levels as ratios to housekeeping genes (e.g., β-actin) to control for variability .
  • Analysis : One-way ANOVA with Tukey’s post hoc test for multi-group comparisons. Report effect sizes and confidence intervals to contextualize significance (p < 0.05) .
  • Meta-analysis : Aggregate data from studies using standardized models (e.g., similar dosages: 0.1–10 µg/kg) to identify dose-response trends or species-specific effects .

Q. How can researchers identify LXB4-ME’s receptor targets and downstream signaling pathways?

  • Receptor binding assays : Use radiolabeled LXB4-ME in competitive binding studies with candidate receptors (e.g., ALX/FPR2) .
  • Pathway analysis : RNA sequencing or phosphoproteomics to map changes in inflammatory mediators (e.g., COX-2, MMP-9) .
  • Knockout models : Validate receptor specificity using FPR2-/- mice to assess loss of LXB4-ME activity .

Q. What experimental strategies address the limited bioavailability of LXB4-ME in vivo?

  • Formulation optimization : Nanoemulsions or liposomes to enhance plasma half-life .
  • Pharmacokinetic studies : LC-MS/MS to track metabolite formation (e.g., free LXB4) in blood/brain homogenates over time .

Q. Tables for Key Data

Table 1 : Comparative Efficacy of LXB4-ME in Preclinical Inflammation Models

Model SystemDose RangeKey Outcome (vs. Control)Reference
Rat ICH10 µg/kg, IV↓ Neurological deficits (40%)
Human Neutrophils1 µM↓ Superoxide generation (70%)

Table 2 : Recommended Analytical Methods for LXB4-ME

ParameterTechniqueCritical Considerations
PurityHPLC-UVColumn: C18; λ = 280 nm
StabilityLC-MSMonitor m/z = 369.5 (parent ion)
Receptor BindingRadioligandUse [³H]-LXB4-ME, Kd calculation

Q. Methodological Frameworks

  • PICO (Population, Intervention, Comparison, Outcome) : Define interventions (e.g., LXB4-ME vs. dexamethasone) and outcomes (e.g., cytokine reduction) for clinical relevance .
  • FINER Criteria : Ensure feasibility (e.g., synthesis scalability) and novelty (e.g., unexplored pathways like resolvin interactions) .

Properties

IUPAC Name

methyl (5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-3-4-9-15-19(23)20(24)16-11-8-6-5-7-10-13-18(22)14-12-17-21(25)26-2/h5-8,10-11,13,16,18-20,22-24H,3-4,9,12,14-15,17H2,1-2H3/b7-5-,8-6+,13-10+,16-11+/t18-,19+,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIJZYQKEFLJAL-BMNOQHBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Lipoxin B4 methyl ester
Lipoxin B4 methyl ester
Lipoxin B4 methyl ester
Lipoxin B4 methyl ester
Lipoxin B4 methyl ester
Lipoxin B4 methyl ester

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